N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide
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Description
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases, which play a crucial role in cellular signaling .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in inflammation and cancer .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and anticancer activities .
Biological Activity
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a synthetic compound belonging to the class of indole derivatives. Its structure features an indole ring, a thioether linkage, and an acetamide group, which contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The indole ring structure allows for modulation of various enzymes and receptors, which can influence cellular signaling pathways. The thioether linkage and acetamide group enhance binding affinity and specificity for these targets, potentially affecting processes such as cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Table 1: Antiproliferative Activity in Cancer Cell Lines
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
9q | MCF-7 (Breast) | 23 | Tubulin polymerization inhibition |
CA-4 | MCF-7 (Breast) | 3.9 | Colchicine-binding site interaction |
9h | MDA-MB-231 (Breast) | 33 | Induction of apoptosis |
This table summarizes the antiproliferative effects of several compounds related to this compound, highlighting their IC50 values and mechanisms.
Cell Cycle Effects
Flow cytometry analyses have demonstrated that treatment with this compound leads to cell cycle arrest in the G2/M phase, indicating its potential as an antitumor agent. This effect is crucial for understanding how the compound may be utilized in cancer therapy.
3. Case Studies
Several studies have investigated the biological activity of indole derivatives similar to this compound:
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers evaluated a series of indole derivatives for their antiproliferative effects on breast cancer cell lines. The study found that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating potent activity against triple-negative breast cancer cells (MDA-MB-231) .
Case Study 2: Mechanistic Insights
A comprehensive analysis highlighted the interaction of indole derivatives with tubulin at the colchicine-binding site, leading to destabilization of microtubules and subsequent apoptosis in treated cells. This mechanism underscores the therapeutic potential of these compounds in cancer treatment .
4. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its significant biological activity, particularly against cancer cells. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOZGIWWGUDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.